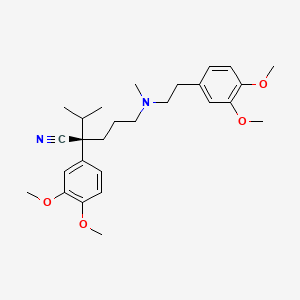
Kaura-9(11),16-dien-18-oic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kaura-9(11),16-dien-18-oic acid involves multiple steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and can vary depending on the desired yield and purity. the general approach involves the construction of the tetracyclic core followed by functional group modifications to introduce the carboxylic acid and methylidene groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. Typically, large-scale synthesis would involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反応の分析
Types of Reactions
Kaura-9(11),16-dien-18-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can yield fully saturated compounds.
科学的研究の応用
Kaura-9(11),16-dien-18-oic acid has several scientific research applications:
Chemistry: It is used in compound screening libraries and metabolomics studies.
Biology: It exhibits antibacterial, anti-inflammatory, antileishmanial, and wound-healing properties.
Medicine: It shows promise as an anticancer agent by inhibiting cell proliferation and reducing cell size in various tumor cell lines.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of Kaura-9(11),16-dien-18-oic acid involves multiple pathways. It inhibits cell proliferation and induces apoptosis in cancer cells by affecting various molecular targets and pathways. It also influences uterine motility, suggesting potential antifertility properties by affecting hormonal and adrenergic pathways .
類似化合物との比較
Similar Compounds
- Kaurenoic acid
- Antheindurolide A
- Garcinoic acid
- Conessine
- Continentalic acid
- 23-Nor-6-oxodemethylpristimerol
- Asperulosidic acid
- Evodiamine
- Ambrosic acid
- Pomolic acid
Uniqueness
What sets Kaura-9(11),16-dien-18-oic acid apart from these similar compounds is its unique tetracyclic structure and the presence of both methylidene and carboxylic acid functional groups. These structural features contribute to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPNPHMQGDUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-](/img/structure/B1218743.png)





